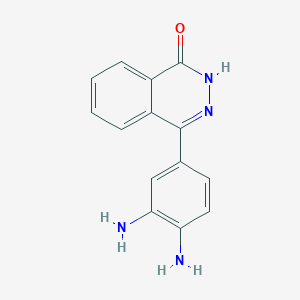

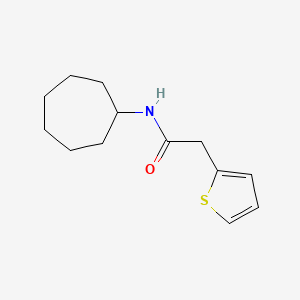

![molecular formula C15H21NO3 B5545422 ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate CAS No. 349540-07-4](/img/structure/B5545422.png)

ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate and its derivatives involves complex chemical reactions that yield these compounds in various forms. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, which was then characterized by multiple spectroscopic methods (İ. Koca et al., 2014). Additionally, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a novel reagent in the synthesis of heterocyclic compounds, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal (Gorazd Soršak et al., 1995).

Molecular Structure Analysis

The molecular structure of ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate derivatives has been elucidated using various analytical techniques. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing its crystallization in the triclinic crystal system and the formation of intramolecular hydrogen bonds (I. Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate undergoes various chemical reactions, leading to the formation of numerous derivatives with distinct properties. For instance, the synthesis of potential metabolites of this compound involved the development of stereospecific oxidizing reagents and conditions for sensitive systems, demonstrating the compound's versatile reactivity and potential for generating a wide range of metabolites (P. Sunthankar et al., 1993).

Wissenschaftliche Forschungsanwendungen

Analytical and Synthetic Applications

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate and related compounds have been studied for their physicochemical properties and synthesis methods, indicating their relevance in drug development and material science. For instance, analytical profiles of related beta-blocking agents with diuretic properties highlight the importance of understanding such compounds' physicochemical characteristics (Guéchot et al., 1988). Similarly, research on the synthesis and characterization of selected heteroarotinoids demonstrates the compound's utility in developing novel pharmacological agents (Waugh et al., 1985).

Pharmaceutical Research

In pharmaceutical research, compounds related to ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate have been explored for their therapeutic potential. For example, the study on GPIIb/IIIa integrin antagonists introduces derivatives with potential antithrombotic applications (Hayashi et al., 1998). Moreover, investigations into the gastroprotective activity of certain derivatives against ethanol-induced gastric mucosal ulcer in rats showcase the potential medicinal benefits of these compounds (Halabi et al., 2014).

Material Science and Chemical Engineering

Research in material science and chemical engineering has also benefited from studies on ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate derivatives. These studies often focus on the synthesis of new materials with potential applications in various industries. For instance, the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives highlights the innovative approaches to material synthesis and characterization (Gao et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 3-(2,2-dimethylbutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-5-15(3,4)14(18)16-12-9-7-8-11(10-12)13(17)19-6-2/h7-10H,5-6H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELQCJDGDYUGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240403 | |

| Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate | |

CAS RN |

349540-07-4 | |

| Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349540-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

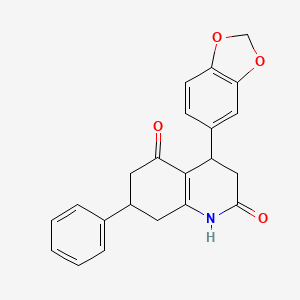

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

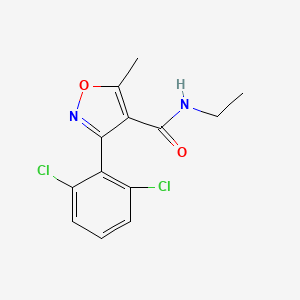

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)